ESI-09 Structure-Activity Relationship: A Technical Guide
ESI-09 Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ESI-09 is a pioneering non-cyclic nucleotide antagonist of the Exchange protein directly activated by cAMP (EPAC) isoforms, EPAC1 and EPAC2. As a cell-permeable small molecule, ESI-09 serves as a critical chemical probe for elucidating the multifaceted roles of EPAC proteins in cellular signaling and has emerged as a promising lead compound in the development of novel therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of ESI-09, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to support further research and drug development efforts.
Core Structure and Mechanism of Action
The core chemical structure of ESI-09 is 2-(5-(tert-butyl)isoxazol-3-yl)-2-oxo-N-phenyl-acetohydrazonoyl cyanide.[1][2] ESI-09 functions as a competitive inhibitor of EPAC by directly competing with cAMP for binding to the cyclic nucleotide-binding domain (CBD) of the protein.[1][3][4] This competitive antagonism prevents the cAMP-induced conformational change in EPAC, thereby inhibiting its guanine nucleotide exchange factor (GEF) activity towards its downstream effectors, the small GTPases Rap1 and Rap2. Studies have demonstrated the specificity of ESI-09 for EPAC over the other major cAMP effector, Protein Kinase A (PKA), with a selectivity of over 100-fold.
Quantitative Structure-Activity Relationship Data
The inhibitory potency of ESI-09 and its analogs is a critical aspect of its SAR. The following table summarizes the key in vitro inhibition data for ESI-09 against EPAC1 and EPAC2.
| Compound | Target | IC50 (µM) | Assay Conditions | Reference |
| ESI-09 | EPAC1 | 3.2 | Cell-free assay | |
| ESI-09 | EPAC2 | 1.4 | Cell-free assay | |
| ESI-09 | EPAC1 | 10.8 | 20 µM cAMP | |
| ESI-09 | EPAC2 | 4.4 | 20 µM cAMP | |
| ESI-09 | EPAC2 | 10 | Competition with 8-NBD-cAMP |
Structure-Activity Relationship Insights
SAR studies on ESI-09 have revealed that minor modifications to its chemical structure can significantly impact its inhibitory activity. The 3-chlorophenyl moiety, in particular, has been identified as a critical determinant of its potency and specificity. The position and number of chloro-substituents on the phenyl ring are crucial for optimal interaction with the EPAC binding pocket. Specifically, modifications at the 3 or 5 position of the phenyl ring are more favorable for activity than those at the 2 or 4 position.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the context of ESI-09's action, the following diagrams illustrate the canonical EPAC signaling pathway and a typical experimental workflow for assessing EPAC inhibition.
Caption: Canonical EPAC signaling pathway and the inhibitory action of ESI-09.
Caption: A generalized workflow for an in vitro EPAC GEF activity assay.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of SAR data. Below are protocols for key assays used in the characterization of ESI-09.
In Vitro EPAC Guanine Nucleotide Exchange Factor (GEF) Assay
This assay measures the ability of EPAC to catalyze the exchange of GDP for GTP on its substrate, Rap1.
Materials:
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Purified recombinant EPAC1 or EPAC2 protein
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Purified recombinant Rap1 protein
-
BODIPY-FL-GTP or other suitable fluorescent GTP analog
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Guanosine diphosphate (GDP)
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Guanosine triphosphate (GTP)
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cAMP
-
ESI-09 and its analogs dissolved in DMSO
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
In a 96-well plate, prepare a reaction mixture containing EPAC protein and Rap1 pre-loaded with a fluorescent GDP analog in the assay buffer.
-
Add varying concentrations of ESI-09 or its analogs to the wells. Include a DMSO vehicle control.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the exchange reaction by adding a mixture of cAMP and a high concentration of non-fluorescent GTP.
-
Immediately begin monitoring the decrease in fluorescence in a plate reader as the fluorescent GDP is displaced by non-fluorescent GTP.
-
Record fluorescence intensity over time.
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The initial rate of the reaction is calculated from the linear phase of the fluorescence decay curve.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Competitive Binding Assay with 8-NBD-cAMP
This assay directly measures the ability of ESI-09 to compete with a fluorescently labeled cAMP analog for binding to EPAC.
Materials:
-
Purified recombinant EPAC1 or EPAC2 protein
-
8-NBD-cAMP (N8-(2-[7-Nitro-2,1,3-benzoxadiazol-4-yl]aminoethyl)adenosine-3',5'-cyclic monophosphate)
-
cAMP
-
ESI-09 and its analogs dissolved in DMSO
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2)
-
96-well microplate
-
Fluorescence polarization plate reader
Procedure:
-
In a 96-well plate, add a fixed concentration of EPAC protein and 8-NBD-cAMP in the assay buffer.
-
Add varying concentrations of ESI-09 or its analogs to the wells. Include a DMSO vehicle control and a positive control with a high concentration of unlabeled cAMP.
-
Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
The displacement of 8-NBD-cAMP by the inhibitor will result in a decrease in fluorescence polarization.
-
Plot the change in fluorescence polarization against the logarithm of the inhibitor concentration and fit the data to a competition binding curve to determine the IC50 value.
Conclusion
ESI-09 remains a cornerstone for the study of EPAC signaling. The structure-activity relationships delineated here provide a foundational understanding for the rational design of next-generation EPAC inhibitors with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and visual aids included in this guide are intended to facilitate reproducible and rigorous investigation in the field of cAMP signaling and drug discovery. Further exploration of the chemical space around the ESI-09 scaffold holds significant promise for the development of novel therapeutics targeting EPAC-driven pathologies.
References
- 1. Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors: Defining the ESI-09 “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
